3,4-Methylenedioxythiophene
Overview
Description
3,4-Methylenedioxythiophene is an organosulfur compound with the molecular formula C6H6O2S It is a derivative of thiophene, where the 3 and 4 positions are substituted with a methylenedioxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxythiophene can be synthesized through several methods. One common approach involves the cyclization of 3,4-dimethoxythiophene with ethylene glycol in the presence of a strong acid catalyst. Another method includes the reaction of 2,3-butanedione, trimethyl orthoformate, and ethylene glycol to form the dioxane ring, followed by sulfidization with elemental sulfur to yield the target compound .
Industrial Production Methods: For industrial production, the synthesis of this compound often involves the use of microwave-assisted reactions to enhance yield and reduce reaction time. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,4-Methylenedioxythiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 2 and 5 positions of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes .
Scientific Research Applications
3,4-Methylenedioxythiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a monomer for the synthesis of conductive polymers, such as poly(this compound), which are employed in organic field-effect transistors, solar cells, and light-emitting diodes.
Materials Science: The compound is utilized in the development of antistatic coatings, electrolytic capacitors, and electrochromic devices.
Biomedical Applications: Research is ongoing into its use in biosensors and bioelectronics, where its conductive properties are advantageous.
Mechanism of Action
The mechanism by which 3,4-Methylenedioxythiophene exerts its effects is primarily through its ability to form conductive polymers. The polymerization process involves the formation of radical cations, which subsequently attack neutral molecules, leading to deprotonation and polymer growth. This results in the formation of a conjugated polymer chain with high electrical conductivity .
Comparison with Similar Compounds
3,4-Ethylenedioxythiophene: This compound is structurally similar but has an ethylene glycolyl unit instead of a methylenedioxy group.
3,6-Dimethoxythieno[3,2-b]thiophene: Another similar compound, which is considered a potential alternative to 3,4-Methylenedioxythiophene for certain applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications requiring high conductivity and stability .
Properties
IUPAC Name |
thieno[3,4-d][1,3]dioxole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S/c1-4-5(2-8-1)7-3-6-4/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBCFBRGFCGJKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CSC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
126213-52-3 | |
Details | Compound: Poly(3,4-methylenedioxythiophene) | |
Record name | Poly(3,4-methylenedioxythiophene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126213-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20620062 | |
Record name | 2H-Thieno[3,4-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251-37-6 | |
Record name | 2H-Thieno[3,4-d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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